Fmoc-D-Arg(Mtr)-OH CAS number and physicochemical properties
Fmoc-D-Arg(Mtr)-OH CAS number and physicochemical properties
An In-depth Technical Guide to Fmoc-D-Arg(Mtr)-OH: Properties, Synthesis, and Mechanistic Insights
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-D-Arg(Mtr)-OH, a key building block in solid-phase peptide synthesis (SPPS). We will delve into its core physicochemical properties, provide detailed experimental protocols for its use, and explore the mechanistic underpinnings of the Mtr protecting group, offering field-proven insights to ensure successful and efficient peptide synthesis.
Core Physicochemical & Structural Properties
Fmoc-D-Arg(Mtr)-OH is the D-enantiomer of the arginine derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidino function is protected by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This orthogonal protection scheme is fundamental to its application in modern Fmoc-based SPPS.[1]
The detailed structure of Fmoc-D-Arg(Mtr)-OH is presented below.
Caption: General workflow for one cycle of Fmoc-SPPS.
Detailed Coupling Protocol
This protocol describes a standard manual coupling procedure. Reagent excesses are based on the initial resin loading.
Materials:
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Peptide-resin with a free N-terminal amine
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Fmoc-D-Arg(Mtr)-OH (3–5 equivalents)
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Coupling Activator: HBTU (3–5 eq.) or DIC (3–5 eq.) with HOBt (3–5 eq.)
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Base: N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents)
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Methodology:
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Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(Mtr)-OH, the coupling activator (e.g., HBTU), and HOBt (if using DIC) in DMF. Add DIPEA to the solution. Allow this mixture to pre-activate for 2-5 minutes.
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Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
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Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
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Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and thoroughly wash the peptide-resin with DMF (3-5 times) to remove all excess reagents and byproducts.
Mtr Group Cleavage and Final Deprotection
Trustworthiness: The complete removal of the Mtr group requires careful selection of the cleavage cocktail and reaction time, which must be validated, typically by HPLC, to ensure both complete deprotection and minimal side-product formation. [2] Materials:
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Dried peptide-resin
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Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 5% Phenol (w/w) * Scavengers (alternative cocktail): Triisopropylsilane (TIS), Water. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).
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Dichloromethane (DCM)
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Cold diethyl ether
Methodology:
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Resin Treatment: Swell the dried peptide-resin in DCM, then drain.
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Cleavage Reaction: Add the cleavage cocktail (e.g., 5% Phenol in TFA) to the resin (approx. 10 mL per gram of resin). 3. Incubation: Gently agitate the mixture at room temperature. The complete cleavage of the Mtr group can take several hours (e.g., 7.5 hours or more). [2]It is highly recommended to monitor the reaction by taking small aliquots, quenching them, and analyzing by HPLC.
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Peptide Precipitation: Once cleavage is complete, filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
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Isolation & Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide under vacuum. The peptide is now ready for purification by preparative HPLC.
Mechanistic Insights: The Chemistry of Mtr Cleavage
The cleavage of the Mtr group is an acid-catalyzed process. The strong acid (TFA) protonates the sulfonyl group, facilitating the cleavage of the S-N bond. This process, however, generates a highly reactive sulfonyl cation as a byproduct.
Authoritative Grounding: These cationic species are potent electrophiles that can re-attach to electron-rich amino acid side chains, particularly the indole ring of Tryptophan, leading to undesired modifications. [2][3]
Caption: Mtr cleavage mechanism and the role of scavengers.
This is precisely why scavengers are a non-negotiable component of the cleavage cocktail. Phenol, thioanisole, or TIS act as "cation traps," reacting with and neutralizing the Mtr cations before they can damage the desired peptide. The choice of scavenger depends on the peptide sequence; for instance, TIS is highly effective at reducing sulfonyl-based cations.
Conclusion
Fmoc-D-Arg(Mtr)-OH is a valuable, albeit specialized, reagent for peptide synthesis. Its high stability provides robust side-chain protection suitable for complex syntheses where premature deprotection is a concern. However, this stability demands carefully optimized and validated cleavage protocols to ensure complete deprotection without compromising the integrity of the final peptide product. For peptides containing multiple arginine residues or other acid-sensitive moieties, less stable protecting groups like Pbf or Pmc are generally preferred. A thorough understanding of the underlying chemical principles governing its use is paramount for any scientist aiming to leverage this building block effectively.
References
- Fmoc protected amino acids - product - ShangHai Yeexin Biochem&Tech Co.,Ltd.ShangHai Yeexin Biochem&Tech Co.,Ltd.
- Fmoc-D-Arg(Mtr)-OH - AAPPTEC - Peptides.AAPPTEC.
- 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis.RSC Publishing.
- Technical Support Information Bulletin 1087 - Cleaving Mtr Group
- Fmoc-D-Arg(Mtr)-OH - Advanced ChemTech.Advanced ChemTech.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- Fmoc-Arg(Mtr)-OH [98930-01-9].AAPPTec.
- Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- Fmoc Solid-Phase Peptide Synthesis.
- Amino Acid-Protecting Groups.Thieme.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).University of California, Irvine.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Anaspec.
- 154445-77-9 | Fmoc-Arg(Pbf)-OH - ChemPep.ChemPep.
